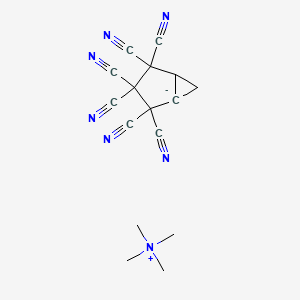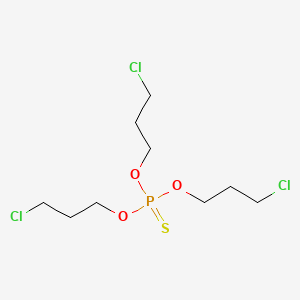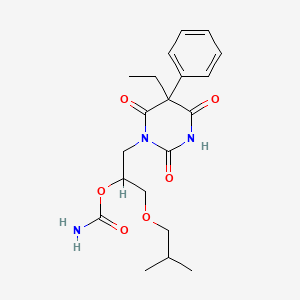
Barbituric acid, 5-ethyl-1-(2-hydroxy-3-isobutoxypropyl)-5-phenyl-, carbamate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barbituric acid, 5-ethyl-1-(2-hydroxy-3-isobutoxypropyl)-5-phenyl-, carbamate (ester) is a complex organic compound derived from barbituric acid. Barbituric acid itself is a pyrimidine derivative and serves as the parent compound for barbiturate drugs. This specific derivative is characterized by the presence of ethyl, hydroxy, isobutoxypropyl, and phenyl groups, as well as a carbamate ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the condensation of barbituric acid with various substituents. For this specific compound, the synthetic route may involve the following steps:
Condensation Reaction: Barbituric acid is reacted with ethyl bromide to introduce the ethyl group.
Hydroxy and Isobutoxypropyl Group Introduction: The hydroxy and isobutoxypropyl groups can be introduced through a multi-step reaction involving the appropriate alcohols and protecting groups.
Phenyl Group Addition: The phenyl group can be added via a Friedel-Crafts alkylation reaction.
Carbamate Ester Formation: The final step involves the formation of the carbamate ester by reacting the intermediate compound with an appropriate isocyanate.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts such as Lewis acids for Friedel-Crafts reactions.
Solvents: Selection of suitable solvents like dichloromethane or toluene.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and prevent side reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbamate ester, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or Grignard reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
Chemistry
Synthesis of Barbiturates: Used as an intermediate in the synthesis of various barbiturate drugs.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine
Pharmacological Research: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of barbituric acid derivatives typically involves interaction with the central nervous system. The compound may bind to GABA receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The molecular targets include ion channels and neurotransmitter receptors, which modulate neuronal activity.
相似化合物的比较
Similar Compounds
Barbituric Acid: The parent compound, lacking the additional substituents.
Phenobarbital: A barbiturate with similar sedative effects but different substituents.
Thiopental: Another barbiturate used as an anesthetic.
Uniqueness
This specific compound is unique due to its combination of substituents, which may confer distinct pharmacological properties and reactivity compared to other barbiturates. The presence of the carbamate ester group also differentiates it from other similar compounds.
属性
CAS 编号 |
64038-11-5 |
|---|---|
分子式 |
C20H27N3O6 |
分子量 |
405.4 g/mol |
IUPAC 名称 |
[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-(2-methylpropoxy)propan-2-yl] carbamate |
InChI |
InChI=1S/C20H27N3O6/c1-4-20(14-8-6-5-7-9-14)16(24)22-19(27)23(17(20)25)10-15(29-18(21)26)12-28-11-13(2)3/h5-9,13,15H,4,10-12H2,1-3H3,(H2,21,26)(H,22,24,27) |
InChI 键 |
SFZKMHDKOKGUPG-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC(COCC(C)C)OC(=O)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


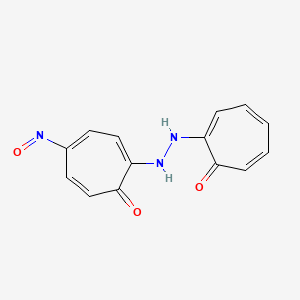
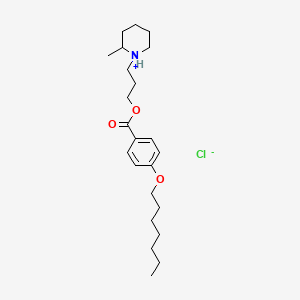
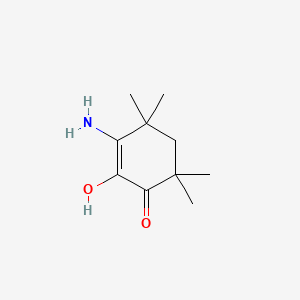
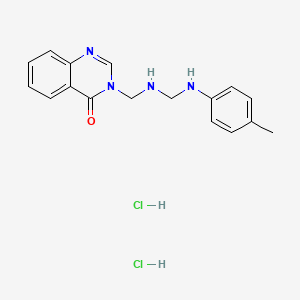
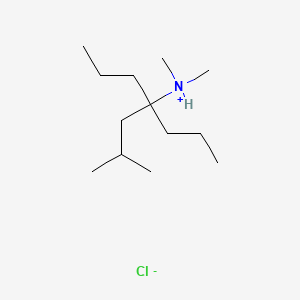


![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
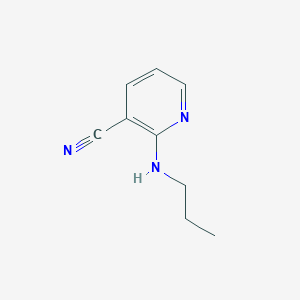
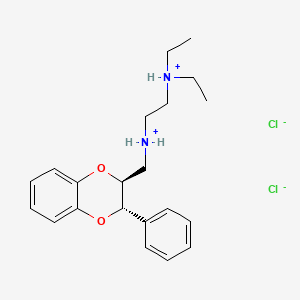
![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
